L-Histidylglycine--water (2/1)
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Overview
Description
L-Histidylglycine–water (2/1) is a dipeptide compound formed from L-histidine and glycine residues. It is known for its role in various biochemical processes and its potential applications in scientific research. The compound is often studied for its interactions with metal ions and its ability to form complexes, which can be useful in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidylglycine can be synthesized through the coupling of L-histidine and glycine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of L-histidine, followed by its reaction with the amino group of glycine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an aqueous or organic solvent under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Histidylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Hydrolysis: The amide bond in L-Histidylglycine can be hydrolyzed under acidic or basic conditions, leading to the formation of L-histidine and glycine.
Oxidation: The imidazole ring of L-histidine can undergo oxidation, resulting in the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Complexation: Metal ions such as palladium(II) or platinum(II) in the presence of ligands like benzodiazines.
Major Products Formed
Hydrolysis: L-histidine and glycine.
Oxidation: Various oxidation products of the imidazole ring.
Complexation: Metal-peptide complexes with potential catalytic activity.
Scientific Research Applications
L-Histidylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide-metal interactions and catalysis.
Biology: Investigated for its role in enzymatic reactions and protein interactions.
Industry: Used in the development of peptide-based materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Histidylglycine involves its ability to form complexes with metal ions, which can catalyze various biochemical reactions. The imidazole ring of L-histidine acts as a ligand, coordinating with metal ions and facilitating the cleavage of peptide bonds. This property is particularly useful in the hydrolysis of amide bonds in peptides and proteins .
Comparison with Similar Compounds
L-Histidylglycine is unique due to its ability to form stable complexes with metal ions and its role in catalyzing hydrolytic reactions. Similar compounds include other dipeptides such as L-methionylglycine and glycyl-L-histidyl-L-lysine. These compounds also exhibit metal-binding properties but differ in their specific interactions and catalytic activities .
List of Similar Compounds
- L-Methionylglycine
- Glycyl-L-histidyl-L-lysine
- Glycyl-L-histidine
Properties
CAS No. |
193359-65-8 |
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Molecular Formula |
C16H26N8O7 |
Molecular Weight |
442.43 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/2C8H12N4O3.H2O/c2*9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;/h2*2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);1H2/t2*6-;/m00./s1 |
InChI Key |
FPYMWDWEMGUWCF-UAIGZDOSSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.O |
Origin of Product |
United States |
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